molecular formula C9H10N2O2 B1393027 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid CAS No. 885278-22-8

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid

Cat. No. B1393027
M. Wt: 178.19 g/mol
InChI Key: QNZSCAGHBLVEKF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid is a chemical compound with the molecular formula C9H10N2O2 . It is a class of heterocyclic compounds that are also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes”, due to possessing a fused system of two pyridine rings .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid relies on efficient double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations . An improved synthesis method has been reported, which affords a significant improvement over previously reported syntheses .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid is characterized by a fused system of two pyridine rings . The exact mass of the molecule is 178.074227566 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid include double Sonogashira reactions and Chichibabin cyclizations . A subsequent nucleophilic aromatic substitution then takes place to generate an anionic intermediate .

Scientific Research Applications

  • Supramolecular Networks and Hydrogen Bonding :

    • Studies have shown the use of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid derivatives in forming hydrogen-bonded supramolecular networks. These networks are formed through noncovalent weak interactions with carboxylic acids, leading to an increased understanding of binding mechanisms in molecular chemistry (Jin, Liu, Wang, & Guo, 2011).
  • Synthesis and Evaluation of Derivatives :

    • The synthesis and evaluation of various derivatives of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid, such as esters, carbonitriles, and carboxamides, have been explored. These derivatives have shown potential in applications like antibacterial treatments, highlighting the compound's versatility in medicinal chemistry (Santilli, Scotese, & Yurchenco, 1975).
  • Role in Osteoporosis Treatment :

    • Certain derivatives of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid have been identified as potent antagonists for the αvβ3 receptor, showing promise in the treatment and prevention of osteoporosis. Their efficacy in in vivo models of bone turnover has led to their consideration for clinical development (Coleman et al., 2004).
  • Advancements in Organic Chemistry :

    • The compound's derivatives have been used to study various synthetic pathways and chemical reactions, contributing significantly to advancements in organic chemistry and the understanding of molecular interactions (Messinger & Meyer-Barrientos, 1981).
  • Antibacterial Applications :

    • Research on 1,8-naphthyridine-3-carboxylic acid derivatives, closely related to 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid, has shown significant antibacterial activity. These findings are crucial in the development of new antibacterial agents, demonstrating the compound's potential in pharmacology (Matsumoto et al., 1984).
  • Chemical Synthesis and Cycloaddition Reactions :

    • The compound has been used in studies focusing on chemical synthesis, particularly in cycloaddition reactions. These studies contribute to the broader understanding of chemical synthesis methods and the creation of novel compounds (Read & Ray, 1995).

properties

IUPAC Name

5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7/h3-4H,1-2,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZSCAGHBLVEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680006
Record name 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid

CAS RN

885278-22-8
Record name 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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